molecular formula C14H18N2O5 B14772702 1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione

1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione

Cat. No.: B14772702
M. Wt: 294.30 g/mol
InChI Key: ZPXBLTKHJRPIBG-UHFFFAOYSA-N
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Description

1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of dihydropyrimidine-2,4-dione derivatives.

Preparation Methods

The synthesis of 1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione typically involves a multi-step process. One common synthetic route starts with the acid-amine coupling of a precursor compound, followed by deprotection and cyclization reactions. The reaction conditions often involve mild temperatures and the use of specific catalysts to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione can be compared to other dihydropyrimidine-2,4-dione derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

1-[4-(2,2-dimethoxyethoxy)phenyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C14H18N2O5/c1-19-13(20-2)9-21-11-5-3-10(4-6-11)16-8-7-12(17)15-14(16)18/h3-6,13H,7-9H2,1-2H3,(H,15,17,18)

InChI Key

ZPXBLTKHJRPIBG-UHFFFAOYSA-N

Canonical SMILES

COC(COC1=CC=C(C=C1)N2CCC(=O)NC2=O)OC

Origin of Product

United States

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